molecular formula C7H4IN3O2 B13488088 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13488088
M. Wt: 289.03 g/mol
InChI Key: NGGCCQMXKSYZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .

Mechanism of Action

The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Biological Activity

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrazolo ring fused with a pyrimidine moiety. The presence of the iodine atom at the 3-position enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various pharmacological activities, including:

  • Antimicrobial : Particularly against Mycobacterium tuberculosis.
  • Antiproliferative : Inhibition of cancer cell growth.
  • Neuropharmacological : Interaction with GABA receptors.

Antitubercular Activity

A study highlighted the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share structural similarities with this compound. These compounds were identified through high-throughput screening and demonstrated low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism was linked to perturbations in iron metabolism rather than traditional targets like cell-wall biosynthesis .

Inhibition of Kinases

The compound has been investigated as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes. Selective inhibition was observed with IC50 values as low as 8 nM against CK2α. Notably, these compounds exhibited minimal cytotoxicity across multiple cancer cell lines .

GABA Receptor Modulation

Electrophysiological studies have assessed the interaction of pyrazolo[1,5-a]pyrimidines with GABA receptors. Certain derivatives were found to enhance chloride currents in recombinant GABA receptors, indicating potential neuropharmacological applications .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 ValueMechanism of Action
AntitubercularPyrazolo[1,5-a]pyrimidin-7(4H)-one25 μMDisruption of iron metabolism
CK2 InhibitionVarious Pyrazolo derivatives8 nMSelective inhibition of CK2
GABA Modulation3-Iodo derivatives+57% at 100 µMChloride current enhancement
AntimalarialPyrazolo derivatives31 μMInhibition of Plasmodium falciparum

Case Study: Antitubercular Efficacy

In vitro studies demonstrated that specific derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold could effectively inhibit M. tuberculosis growth without significant cytotoxic effects on host cells. The compounds were shown to interfere with iron uptake mechanisms critical for bacterial survival .

Case Study: Cancer Cell Lines

In another study evaluating antiproliferative effects, several pyrazolo[1,5-a]pyrimidine compounds exhibited selective toxicity against various cancer cell lines while sparing normal fibroblasts. The findings suggest that these compounds could be developed into targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how do reaction conditions influence product purity?

The synthesis typically involves multicomponent reactions (MCRs) combining aminoazoles, aldehydes, and arylpyruvic acids. For example, microwave irradiation or prolonged reflux (180 minutes) can shift product selectivity between kinetic (e.g., triazolo[1,5-a]pyrimidine derivatives) and thermodynamic products (e.g., pyrrolones). Sonication at room temperature with acetic acid facilitates azomethine formation, a key intermediate for cyclization . Purification often employs recrystallization from ethanol/DMF or DMF alone to achieve ≥98% purity, confirmed by HPLC .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

Routine characterization includes:

  • IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations.
  • NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and iodopyrazole signals (δ 6.8–7.2 ppm). ¹³C NMR confirms the carboxylic acid carbon (~165 ppm) and iodinated sp² carbons (~90–100 ppm).
  • HRMS : Exact mass determination (e.g., [M + H]+ calculated for C₈H₆IN₃O₂: 303.06; observed: 303.06) .

Q. How does the iodine substituent affect the compound’s reactivity in downstream modifications?

The iodine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. For instance, palladium-catalyzed coupling with aryl boronic acids can introduce aryl groups, enhancing bioactivity screening potential .

Advanced Research Questions

Q. How can chemoselectivity be controlled in multicomponent syntheses involving pyruvic acid derivatives and aminoazoles?

Key factors include:

  • Temperature : Lower temperatures (25–80°C) favor kinetic products like 5,8-dihydrotetrazolo[1,5-a]pyrimidines, while higher temperatures (100–120°C) under microwave irradiation promote thermodynamic aldol adducts .
  • Catalyst choice : Iodine or PEG-based ionic liquids improve regioselectivity in heterocyclization steps .
  • Solvent-free conditions : Enhance atom economy and reduce side reactions (e.g., dimerization) .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or HRMS often arise from tautomerism or residual solvents. Solutions include:

  • Dynamic NMR : To identify tautomeric equilibria (e.g., keto-enol forms in the pyrimidine ring).
  • High-resolution LC-MS : Differentiates isobaric impurities (e.g., deiodinated byproducts).
  • X-ray crystallography : Resolves ambiguous NOE correlations in crowded aromatic regions .

Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?

  • DFT calculations : Predict electrophilic/nucleophilic sites for targeted modifications (e.g., substituting iodine with trifluoromethyl groups improves metabolic stability) .
  • Docking studies : Map interactions with biological targets (e.g., ALDH1A3 inhibition for anticancer applications) .

Q. Methodological Considerations

Q. What are the limitations of current purification techniques for iodinated pyrazolopyrimidines?

  • Recrystallization : Limited by solubility in polar aprotic solvents (DMF, DMSO).
  • Column chromatography : Iodine’s high molecular weight reduces resolution on silica gel. Alternatives include reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardized assays : Use enzyme inhibition (e.g., DPP4) or cell viability protocols with positive controls (e.g., metformin for hypoglycemic activity) .
  • Batch consistency : Verify compound purity (>95%) and exclude residual catalysts (e.g., Pd in cross-coupled derivatives) via ICP-MS .

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-11-5(7(12)13)1-2-9-6(4)11/h1-3H,(H,12,13)

InChI Key

NGGCCQMXKSYZKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.